N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide
Description
N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-11-6-16(21(2)20-11)19-17(24)10-22-9-14(23)8-15(22)12-4-3-5-13(18)7-12/h3-7,14-15,23H,8-10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDNBFLOUSJJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2CC(CC2C3=CC(=CC=C3)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethylpyrazole, 3-fluorobenzaldehyde, and pyrrolidine derivatives. Common synthetic routes could involve:
Formation of the pyrazole ring: This step might involve the reaction of 2,5-dimethylpyrazole with suitable reagents to introduce the desired substituents.
Formation of the pyrrolidine ring: This could involve the reaction of 3-fluorobenzaldehyde with pyrrolidine under specific conditions to form the pyrrolidine ring.
Coupling reactions: The final step might involve coupling the pyrazole and pyrrolidine derivatives to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction reactions could involve the conversion of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: This compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, analgesic, or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide would depend on its specific biological target. Potential mechanisms might include:
Enzyme inhibition: The compound might inhibit specific enzymes involved in disease pathways.
Receptor binding: It might bind to specific receptors, modulating their activity.
Signal transduction pathways: The compound might affect intracellular signaling pathways, leading to changes in cell function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives with biological activity, such as:
- N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-chlorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide
- N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-methylphenyl)-4-hydroxypyrrolidin-1-yl]acetamide
Uniqueness
N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide might be unique due to its specific substituents, which could confer distinct biological activities or chemical properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
